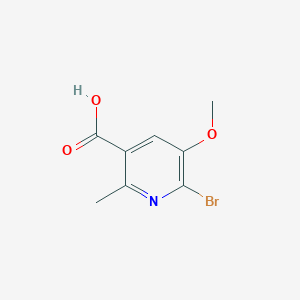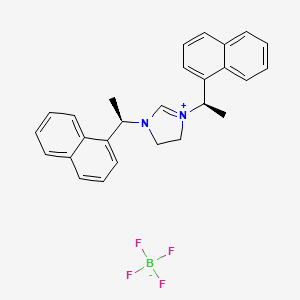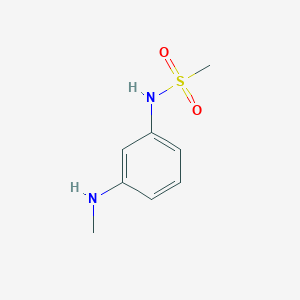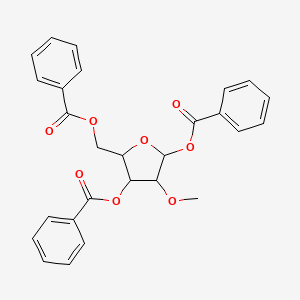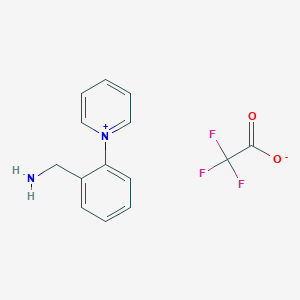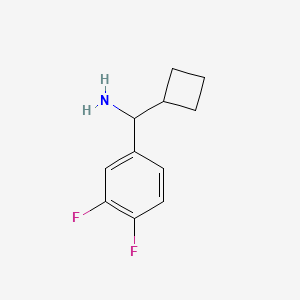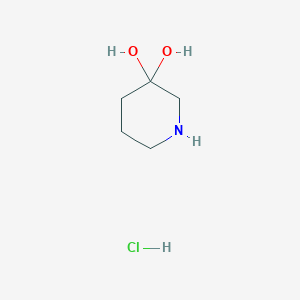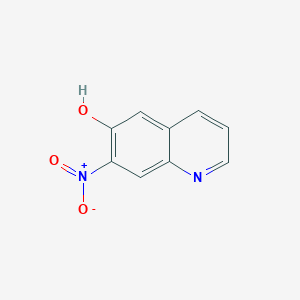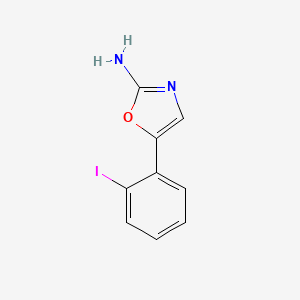
5-(2-Iodophenyl)oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Iodophenyl)oxazol-2-amine is a heterocyclic organic compound belonging to the class of oxazoles. It features a five-membered ring structure containing one oxygen and two nitrogen atoms, with an iodine atom attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodophenyl)oxazol-2-amine can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring . Another method includes the use of vinyl azide alcohols, which react with triphenylphosphine and aromatic isocyanates via sequential Staudinger reaction and intramolecular aza-Wittig reaction to afford the corresponding isoxazole intermediates. These intermediates can isomerize into aromatic oxazol-2-amines in situ without the addition of a catalyst under 115°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Iodophenyl)oxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as palladium catalysts.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution reactions, contributing to its aromatic character and stability.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the phenyl ring or the oxazole ring itself .
Applications De Recherche Scientifique
5-(2-Iodophenyl)oxazol-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2-Iodophenyl)oxazol-2-amine involves its interaction with various molecular targets and pathways. The primary amine group can participate in protonation, acylation, or alkylation reactions, while the oxazole ring can undergo ring expansion and electrophilic substitution . These interactions contribute to the compound’s biological activity and its potential as a drug candidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-(2-Iodophenyl)oxazol-2-amine is unique due to its specific substitution pattern and the presence of both an iodine atom and an oxazole ring. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H7IN2O |
|---|---|
Poids moléculaire |
286.07 g/mol |
Nom IUPAC |
5-(2-iodophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H7IN2O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Clé InChI |
YBPMDZWINAIOBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN=C(O2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)

